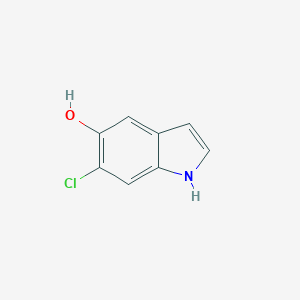

6-Chlor-1H-indol-5-ol

Übersicht

Beschreibung

6-Chloro-1H-indol-5-OL is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

6-Chloro-1H-indol-5-OL has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-indol-5-OL typically involves the chlorination of indole derivatives. One common method is the reaction of indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 6-Chloro-1H-indol-5-OL may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1H-indol-5-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted indole derivatives.

Wirkmechanismus

The mechanism of action of 6-Chloro-1H-indol-5-OL involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Chloro-1H-indol-3-OL

- 7-Chloro-1H-indol-2-OL

- 6-Bromo-1H-indol-5-OL

Uniqueness

6-Chloro-1H-indol-5-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biologische Aktivität

6-Chloro-1H-indol-5-OL, a compound with the molecular formula C₈H₆ClN₁O and a molecular weight of 171.59 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, including anticancer, antiviral, and cardioprotective properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chlorine atom at the 6-position and a hydroxyl group at the 5-position of the indole ring. This unique structure enhances its reactivity and biological activity compared to simpler indole derivatives.

1. Anticancer Potential

Research indicates that 6-Chloro-1H-indol-5-OL exhibits promising anticancer properties. Studies have focused on its effects on various cancer cell lines, revealing several mechanisms of action:

- Protein Kinase Inhibition : The compound has shown the ability to inhibit specific protein kinases involved in cancer signaling pathways. This inhibition may lead to reduced cancer cell proliferation.

- Gene Expression Regulation : Investigations into how 6-Chloro-1H-indol-5-OL affects gene expression related to cancer progression have yielded preliminary evidence suggesting it interferes with pathways that promote tumor growth.

Table 1: Summary of Anticancer Studies

2. Antiviral Activity

The compound has demonstrated antiviral potential, particularly against influenza A and CoxB3 viruses. In vitro studies have shown:

- Selectivity Index (SI) : The highest SI value recorded was 17.1 for the CoxB3 virus, indicating significant antiviral activity.

- Inhibitory Effects : Derivatives of 6-Chloro-1H-indol-5-OL were synthesized and tested, showing effective inhibition against viral replication.

Table 2: Antiviral Efficacy Results

| Virus Type | Compound Tested | Selectivity Index | Efficacy Observed |

|---|---|---|---|

| Influenza A | 6-Chloro-1H-indol-5-OL | Not specified | Promising |

| CoxB3 | 6-Chloro-1H-indol-5-OL | 17.1 | High efficacy |

3. Cardioprotective Effects

Emerging research suggests that 6-Chloro-1H-indol-5-OL may have cardioprotective properties:

- Animal Model Studies : Early studies using animal models indicated potential protective effects on cardiovascular health, with researchers measuring biomarkers associated with heart disease.

Table 3: Cardiovascular Health Studies

| Study Reference | Model Used | Biomarkers Measured | Key Findings |

|---|---|---|---|

| Rodent models | Cardiac troponin, CK-MB | Indications of reduced damage |

The biological activities of 6-Chloro-1H-indol-5-OL are mediated through its interaction with specific molecular targets. It can modulate enzyme activity and influence cell signaling pathways related to oxidative stress and apoptosis.

Case Studies and Research Findings

Several case studies highlight the compound's diverse applications:

- Anticancer Studies : In vitro testing on breast cancer cell lines demonstrated that treatment with 6-Chloro-1H-indol-5-OL resulted in significant reductions in cell viability, supporting its role as a potential anticancer agent .

- Antiviral Research : A study evaluating the compound's effectiveness against CoxB3 showed that it could significantly inhibit viral replication without cytotoxic effects on host cells.

- Cardiovascular Research : Preliminary findings from animal studies suggest that the compound may help reduce infarction size during ischemic events, indicating potential therapeutic benefits in heart disease management.

Eigenschaften

IUPAC Name |

6-chloro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLWUFKUPMDLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314156 | |

| Record name | 6-Chloro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172078-40-9 | |

| Record name | 6-Chloro-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172078-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.